molecular formula C13H25ClN2O2 B6602041 tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride CAS No. 2177264-53-6

tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride

Cat. No. B6602041
CAS RN: 2177264-53-6
M. Wt: 276.80 g/mol
InChI Key: SFOGYLNRIHLJGZ-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride (tBDC-HCl) is an organic compound with a wide range of scientific applications. It is a member of the diazaspirocyclic family of compounds, which are characterized by their spirocyclic ring system. It has been used in a variety of fields such as organic synthesis, catalysis, and drug discovery. Its unique structure and reactivity make it a valuable tool for researchers.

Scientific Research Applications

TBDC-HCl has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of compounds, including indoles and pyridines. It has also been used as a chiral ligand in asymmetric catalysis, and as a reagent in the synthesis of heterocycles. Additionally, it has been used as a reagent in the synthesis of a variety of drugs, including anti-cancer agents and anti-inflammatory agents.

Mechanism of Action

TBDC-HCl has been shown to act as a Lewis acid catalyst in a variety of reactions. It is able to donate a pair of electrons to the substrate, which facilitates the formation of a new bond. Additionally, it has been shown to act as a Bronsted acid catalyst, which increases the rate of reaction by protonating the substrate.
Biochemical and Physiological Effects
tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Additionally, it has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes. Furthermore, it has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in gene expression.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive, and it is a readily available reagent. Additionally, it is highly soluble in a variety of organic solvents, which makes it easy to work with. However, there are some limitations to its use. It is not as reactive as some other catalysts, and it is not as selective as some other catalysts. Additionally, it is not as stable as some other catalysts, and it has been known to react with other compounds in the reaction mixture.

Future Directions

There are a variety of potential future directions for tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride. It could be used as a catalyst in the synthesis of a variety of compounds, such as peptides and polymers. Additionally, it could be used in the synthesis of a variety of drugs, such as anti-viral agents and antibiotics. Furthermore, it could be used in the synthesis of a variety of materials, such as nanomaterials and polymers. Finally, it could be used in the synthesis of a variety of catalysts, such as metal-organic frameworks and organocatalysts.

Synthesis Methods

The synthesis of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate hydrochloride is a multi-step process, beginning with the synthesis of the starting material, 2,7-diazaspiro[3.6]decane-7-carboxylic acid. This can be accomplished through a reaction between 2-methyl-4-nitrophenol and ethyl chloroformate in the presence of sodium hydroxide. The resulting product is then further reacted with tert-butyl bromide in the presence of sodium hydroxide to form the desired product, this compound.

properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;/h14H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGYLNRIHLJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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